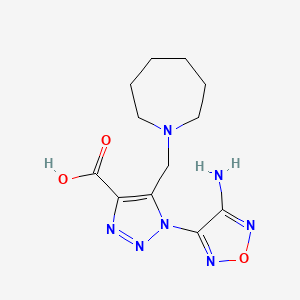![molecular formula C25H38N2O4S B11087959 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11087959.png)
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N-dibutyl-2-hydroxy-3-methylbenzamide
- N,N-dibutyl-2-hydroxy-3-methoxybenzamide
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C25H38N2O4S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H38N2O4S/c1-5-7-17-26(18-8-6-2)19-22(28)20-27(24-11-9-10-12-25(24)31-4)32(29,30)23-15-13-21(3)14-16-23/h9-16,22,28H,5-8,17-20H2,1-4H3 |
InChI Key |
YJJDCNXQGNVVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11087876.png)
![ethyl 4-({(2Z)-3-benzyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11087878.png)
![1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087888.png)
![7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11087893.png)
![(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11087907.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B11087908.png)

![2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11087937.png)
![2-[(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087942.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(6-methyl-2-pyridyl)amino]propanoate](/img/structure/B11087944.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11087947.png)
![Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B11087956.png)
![methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B11087957.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11087965.png)
